molecular formula C17H13NO4 B1383140 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid CAS No. 1159981-28-8

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Cat. No.: B1383140
CAS No.: 1159981-28-8
M. Wt: 295.29 g/mol
InChI Key: KLCQGWRPAGSQEA-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is an organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with a phenoxyphenyl group and a carboxylic acid group. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

The synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves several steps. One common method includes the cyclization of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The process can be summarized as follows:

    Cyclization: Ethyl acetoacetate is mixed with benzoyl chloride oxime in an ethanol solution. The mixture is cooled to 0°C, and sodium hydroxide solution is added to adjust the pH to 7-8. The reaction is exothermic, so cooling is necessary to maintain the temperature around 10°C.

    Hydrolysis: The reaction mixture is further adjusted to pH 9-9.5 and allowed to react at 10°C for 4 hours. Sodium hydroxide solution is then added, and the mixture is heated to evaporate ethanol until the temperature reaches 110°C. The mixture is then cooled, water is added, and the mixture is refluxed for 3 hours.

    Purification: The reaction mixture is acidified with hydrochloric acid to pH 6, and the oil layer is removed. Activated carbon is added for decolorization, followed by filtration.

Chemical Reactions Analysis

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and phenoxyphenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid can be compared with other isoxazole derivatives:

    3-(4-Ethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: This compound has a trifluoromethyl group, which can enhance its lipophilicity and metabolic stability.

    3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: The bromine atom can introduce additional reactivity and binding affinity.

    5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid: The methoxy group can influence the compound’s electronic properties and solubility.

Properties

IUPAC Name

5-methyl-3-(4-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCQGWRPAGSQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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